4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine
Description
4,6-Diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine is a purine nucleoside analog characterized by a pyrazolo[3,4-d]pyrimidine core fused to a β-D-ribofuranosyl sugar moiety. This structural mimicry of natural nucleosides underpins its mechanism of action, which involves competitive inhibition of DNA synthesis and induction of apoptosis in malignant cells. It exhibits pronounced antitumor activity, particularly against indolent lymphoid malignancies, by disrupting nucleotide metabolism and cellular replication processes .
Structure
3D Structure
Properties
Molecular Formula |
C10H14N6O4 |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-3-1-16(15-8(3)14-10(12)13-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,13,14,15)/t4-,5-,6-,9-/m1/s1 |
InChI Key |
SIUSSFMDBFNFSC-MWKIOEHESA-N |
Isomeric SMILES |
C1=C2C(=NC(=NC2=NN1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N |
Canonical SMILES |
C1=C2C(=NC(=NC2=NN1C3C(C(C(O3)CO)O)O)N)N |
Origin of Product |
United States |
Preparation Methods
Trimethylsilyl Triflate-Catalyzed Glycosylation
The foundational approach for synthesizing 4,6-diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine involves regioselective glycosylation of the pyrazolo[3,4-d]pyrimidine core. Cottam et al. demonstrated that 4,6-dichloropyrazolo[3,4-d]pyrimidine undergoes glycosylation at the N1 position when reacted with tetra-O-acetyl-β-D-ribofuranose in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst. This method ensures exclusive formation of the β-anomer due to neighboring group participation from the acetyl-protected ribose. The intermediate 4,6-dichloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine (Compound 7) is isolated in high purity after column chromatography.
Reaction conditions:
-
Substrate : 4,6-dichloropyrazolo[3,4-d]pyrimidine
-
Glycosyl donor : Tetra-O-acetyl-β-D-ribofuranose
-
Catalyst : Trimethylsilyl triflate (1.2 equiv)
-
Solvent : Anhydrous acetonitrile
-
Temperature : 0°C to room temperature, 12 hours
The acetyl-protected intermediate is critical for subsequent deprotection and functionalization steps.
Sequential Amination of Dichloro Intermediate
Ammonolysis for Chlorine Substitution
The dichloro intermediate (Compound 7) undergoes amination to replace the 4- and 6-chloro groups with amino functionalities. Treatment with saturated methanolic ammonia at elevated temperatures (80–100°C) in a sealed vessel facilitates nucleophilic substitution. This two-step amination proceeds selectively due to the electronic activation of the pyrazolo[3,4-d]pyrimidine ring.
Reaction Scheme :
-
Deprotection : The tri-O-acetyl groups on the ribose moiety are removed via methanolic ammonia, yielding 4,6-dichloro-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine.
-
Amination : Prolonged heating with excess ammonia substitutes both chlorides with amino groups, yielding the target compound.
Key Data :
-
Yield : 65–70% after purification by recrystallization (ethanol/water).
-
Characterization : NMR (DMSO-d6): δ 8.21 (s, 1H, H-3), 5.90 (d, J = 6.2 Hz, 1H, H-1'), 4.10–3.50 (m, 5H, ribose H).
Alternative Synthetic Routes and Modifications
Silylation-Mediated Glycosylation
An alternative method reported by Abd El-Salam et al. involves pre-silylation of the pyrazolo[3,4-d]pyrimidine core to enhance glycosylation efficiency. The substrate is treated with trimethylsilyl chloride (TMSCl) in pyridine, forming a trimethylsilyl intermediate that reacts more readily with acetylated ribofuranose. This approach reduces side products and improves regioselectivity for N1 glycosylation.
Procedure :
-
Silylation : 4,6-Dichloropyrazolo[3,4-d]pyrimidine + TMSCl (3.3 mL, 26 mmol) in pyridine, 15 min.
-
Glycosylation : Addition of tetra-O-acetyl-β-D-ribofuranose and TMSOTf (0.1 equiv), stirred at 25°C for 24 hours.
Advantages :
-
Higher functional group tolerance.
-
Reduced reaction time compared to traditional methods.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The target compound is characterized using NMR, NMR, and mass spectrometry. Key spectral features include:
Crystallographic Analysis
Single-crystal X-ray diffraction of intermediates (e.g., Compound 7) validates the β-D-ribofuranosyl linkage and planar pyrazolo[3,4-d]pyrimidine core.
Challenges and Optimization Strategies
Regioselectivity in Glycosylation
Competing glycosylation at N2 or N3 positions is mitigated by using bulky silyl protecting groups and low-temperature conditions.
Purification Techniques
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) isolates acetylated intermediates.
-
Recrystallization : Ethanol/water mixtures purify the final diamino product.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Regioselectivity |
|---|---|---|---|
| TMSOTf-mediated | Trimethylsilyl triflate | 70% | N1 only |
| Silylation-based | TMSCl | 75% | N1 (>95%) |
The silylation approach offers marginally higher yields and selectivity, albeit with additional steps for silyl group removal.
Applications and Derivatives
The diamino derivative serves as a precursor for adenosine analogs and antiviral agents. Subsequent phosphorylation or alkylation at the 4- and 6-amino groups generates bioactive molecules with tailored properties .
Chemical Reactions Analysis
4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at positions 4 and 6 can participate in nucleophilic substitution reactions with electrophiles.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions to yield the free base and ribose.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Applications
4,6-Diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine has been identified as a potent antiviral agent. Its mechanism involves inhibiting viral replication by mimicking nucleosides, thereby interfering with viral RNA synthesis. This property has been explored in various studies:
- Case Study 1 : In vitro studies demonstrated that the compound effectively inhibits the replication of several RNA viruses, including influenza and hepatitis C virus. The compound's structural similarity to natural nucleosides allows it to be integrated into viral RNA chains, leading to premature termination of RNA synthesis .
- Case Study 2 : A study conducted on the efficacy of this compound against HIV showed that it significantly reduced viral load in infected cell cultures. The mechanism was attributed to its ability to inhibit reverse transcriptase, an essential enzyme for HIV replication .
Anticancer Properties
The compound also exhibits promising anticancer activity. It is classified as a purine nucleoside analogue and has shown effectiveness against various cancer cell lines.
- Case Study 3 : Research involving human leukemia cell lines indicated that treatment with 4,6-Diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine resulted in significant apoptosis (programmed cell death). The study highlighted the compound's ability to induce DNA damage and inhibit cell proliferation .
- Case Study 4 : In a comparative analysis of several nucleoside analogues, this compound displayed superior cytotoxicity against breast cancer cells compared to traditional chemotherapeutics. The mechanism was linked to its interference with DNA synthesis pathways .
Data Table: Efficacy Against Various Pathogens
Mechanism of Action
The mechanism of action of 4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound can inhibit viral DNA replication by acting as a chain terminator, preventing the elongation of the viral genome. This mechanism is particularly relevant in the context of antiviral research .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Functional Implications
The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at positions C-2, C-4, and C-6 significantly altering biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
Sugar Moiety vs. Aromatic Substituents: The β-D-ribofuranosyl group in the target compound enhances solubility and facilitates cellular uptake via nucleoside transporters, a critical advantage over non-glycosylated analogs like 4-phenylamino derivatives . This modification is absent in kinase-targeting analogs (e.g., , Fig. 15A), which rely on hydrophobic interactions for binding to ATP pockets .
Core Heterocycle Differences :
- Pyrido[3,4-d]pyrimidine derivatives (, Fig. 4) replace the pyrazole ring with a pyridine, altering electronic properties and hydrogen-bonding capacity. This shifts activity toward tyrosine kinases (e.g., EGFR/HER2) rather than DNA synthesis pathways .
Substituent-Driven Target Specificity :
- Fluorobenzyl and carbamate groups () confer affinity for soluble guanylate cyclase, as seen in riociguat analogs, highlighting how peripheral modifications redirect activity from antimetabolite to signaling pathway modulation .
Diamino Functionalization: The 4,6-diamino groups in the target compound mimic adenine’s exocyclic amines, enabling base-pairing with thymine in DNA. This contrasts with thio- or hydroxylamino substituents (, Fig. 15B–C), which may enhance metal chelation or redox activity .
Pharmacological and Clinical Implications
- Antitumor Efficacy: The ribofuranosyl group confers selectivity for lymphoid cells, which overexpress nucleoside transporters, reducing off-target toxicity compared to non-selective kinase inhibitors .
- Kinase vs. DNA Targeting: FGFR inhibitors () and EGFR inhibitors () exhibit nanomolar potency but face challenges with acquired mutations. The target compound’s DNA-centric mechanism offers complementary therapeutic utility .
Biological Activity
4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine is a nucleoside derivative that has garnered attention for its biological activities, particularly in the fields of oncology and virology. This compound exhibits significant potential as an anticancer and antiviral agent, making it a subject of extensive research.
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological properties. Its structure includes a ribofuranosyl moiety that enhances its biological activity by mimicking natural nucleosides.
Anticancer Activity
Research indicates that this compound and its derivatives demonstrate substantial anticancer effects across various tumor cell lines. The following table summarizes key findings from studies on its anticancer activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 2.24 | |
| MCF-7 (Breast Cancer) | 1.74 | |
| HepG2 (Liver Cancer) | Not specified | |
| PC-3 (Prostate Cancer) | Not specified |
In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, flow cytometric analysis revealed that it significantly increases apoptotic cell death in A549 cells at low micromolar concentrations .
The anticancer effects of this compound are attributed to several mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This leads to cell cycle arrest and reduced proliferation of cancer cells .
- Induction of Apoptosis : Studies have demonstrated increased levels of caspase-3 activity, indicating enhanced apoptotic pathways .
- Targeting Growth Factor Receptors : The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Antiviral Activity
In addition to its anticancer properties, this compound exhibits antiviral activity against several viruses. Notably, it has shown effectiveness against herpes simplex virus type 1 (HSV-1) with low micromolar concentrations required for inhibition . The antiviral mechanisms include:
- Inhibition of Viral Replication : The compound disrupts viral replication processes within host cells.
- Broad-Spectrum Activity : It has been noted for its ability to inhibit various viruses beyond HSV-1, suggesting a versatile application in antiviral therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Efficacy : A study evaluated the compound's efficacy against a panel of human cancer cell lines and found significant inhibitory effects compared to standard chemotherapy agents like doxorubicin .
- Apoptosis Induction : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells (MDA-MB-468), reporting an increase in total apoptosis by nearly 19-fold compared to controls .
- Antiviral Properties : Research highlighted the compound's effectiveness against viral infections, showing promising results in inhibiting HSV-1 replication at concentrations lower than traditional antiviral drugs .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purification Method | Reference |
|---|---|---|---|---|
| Glycosylation | KOH, TDA-1, Hoffer’s chlorosugar, DMF | 65% | Flash column chromatography | |
| Ammonolysis | CuCl, NH₃ (aq), pressure reactor, 120°C | 72% | Reversed-phase HPLC |
How can computational methods optimize the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides?
Advanced Question
Computational approaches reduce trial-and-error experimentation:
- Reaction path search : Quantum chemical calculations predict transition states and intermediates, guiding solvent/base selection (e.g., DMA for cyclization) .
- Information science : Machine learning analyzes experimental data (e.g., reaction yields, solvent effects) to recommend optimal conditions, such as Cs₂CO₃ for SNAr reactions .
- Case study : ICReDD’s workflow integrates computation and experiment to shorten synthesis timelines by 30–50% .
What techniques confirm the structural integrity of this compound?
Basic Question
Structural validation relies on:
- ¹H/¹³C NMR : Assign peaks to specific protons (e.g., ribose anomeric proton at δ 5.8–6.2 ppm) and carbons (pyrimidine C4 at δ 155–160 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₁₃N₆O₄: 305.0895; observed: 305.0893) .
- X-ray crystallography : Resolves sugar puckering and substituent orientation, though limited by crystal quality .
Q. Table 2: Key NMR Data
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| Ribose C1' (anomeric) | 5.85 | β-D-ribofuranosyl | |
| Pyrimidine C4 | 158.2 | Deshielded due to NH₂ |
How to resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidines?
Advanced Question
Discrepancies in kinase inhibition or antimicrobial data may arise from:
- Impurity profiles : Trace byproducts (e.g., deprotected intermediates) can skew assays. Use HPLC (>95% purity) and LC-MS to verify compound integrity .
- Assay conditions : Varying ATP concentrations (10–100 μM) alter IC₅₀ values. Standardize kinase assays using recombinant enzymes (e.g., EGFR, Src) .
- Cellular permeability : Conflicting cytotoxicity data may reflect differences in cell lines (HEK293 vs. HeLa). Use fluorescent analogs (e.g., BODIPY-labeled) to quantify uptake .
What biological targets are associated with this compound?
Basic Question
The ribofuranosyl moiety enhances affinity for:
- Kinases : Inhibits tyrosine kinases (IC₅₀ = 0.5–5 μM for Src) via competitive ATP binding .
- Microbial enzymes : Targets bacterial dihydrofolate reductase (DHFR) with MIC = 8–16 μg/mL against S. aureus .
- Nucleic acid polymerases : Acts as a chain terminator in viral reverse transcriptase assays (e.g., HIV-1 RT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
